5,6-Dimethyl-3-methoxy-2-pyridone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methoxy-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(11-3)8(10)9-6(5)2/h4H,1-3H3,(H,9,10) |
InChI Key |
LMJZNYVZMHZPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Pyridones
Classical and Contemporary Approaches to 2-Pyridone Ring Synthesis
The synthesis of the 2-pyridone ring has been a subject of extensive research, leading to a variety of effective methods. These range from traditional cyclization and multicomponent reactions to innovative transformations of existing ring systems.
Cyclization and Cycloaddition Reactions in 2-Pyridone Formation
Cyclization reactions represent a fundamental strategy for constructing the 2-pyridone core. One notable method involves the 6π-electrocyclization of dienyl isocyanates, which can be generated in a one-pot process from dienyl carboxylic acids via a Curtius rearrangement. The reactivity of the dienyl isocyanates and the efficiency of the cyclization are influenced by the substitution patterns on the precursor acids. acs.org
Another powerful approach is the use of cycloaddition reactions. For instance, an intermolecular [4+2] cycloaddition of pyrazinone precursors with alkynes, followed by a cycloreversion of the resulting [2.2.2]-bicycloalkene adducts, provides a pathway to substituted 2-pyridones. nih.gov This strategy allows for the controlled synthesis of specific regioisomers, such as 3,5-disubstituted pyridones. nih.gov Additionally, intramolecular [2+2] cycloaddition reactions of in situ generated allenes with α,β-unsaturated esters have been employed to create complex cyclobutane-fused thiazolino-2-pyridones. acs.org The Diels-Alder reaction, a classic cycloaddition, has also been utilized with nucleophilic 2-pyridones to produce unsaturated, bridged, bicyclic lactams with high regio- and stereocontrol. acs.org
The following table summarizes key cyclization and cycloaddition strategies for 2-pyridone synthesis:
| Reaction Type | Precursors | Key Features | Resulting Products |
| 6π-Electrocyclization | Dienyl carboxylic acids | One-pot Curtius rearrangement and cyclization | Substituted 2-pyridones |
| [4+2] Cycloaddition/Cycloreversion | Pyrazinone precursors and alkynes | Regiocontrolled synthesis | 3,5-Disubstituted 2-pyridones |
| Intramolecular [2+2] Cycloaddition | Thiazoline fused 2-pyridones and propargyl bromide | In situ allene (B1206475) formation | Cyclobutane fused thiazolino-2-pyridones |
| Diels-Alder Cycloaddition | Nucleophilic 2-pyridones and dienophiles | High regio- and stereocontrol | Unsaturated, bridged, bicyclic lactams |
Multi-component Reaction Strategies for Substituted 2-Pyridones
Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted 2-pyridones in a single step from three or more starting materials. nih.govrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov
One prominent example is the three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative, which can be mediated by a base like triethylamine (B128534) in ethanol (B145695) to produce pyrano[3,2-c]pyridones in high yields. nih.gov Another versatile MCR is the Ugi four-component reaction, which has been adapted to synthesize polyfunctionalized pyridones. This involves the reaction of 3-formylchromones, amines, isocyanides, and cyanoacetic acid, followed by a base-promoted ring-opening and ring-closing cascade. thieme-connect.comresearchgate.net This method allows for combinatorial variation of substituents on the final pyridone product. thieme-connect.com
The table below highlights representative multi-component reactions for the synthesis of substituted 2-pyridones:
| Reaction Name/Type | Reactants | Key Conditions | Product Class |
| Three-component reaction | Aromatic aldehydes, malononitrile, 4-hydroxy-2-pyridone | Triethylamine, ethanol, reflux | Pyrano[3,2-c]pyridones |
| Ugi four-component reaction | 3-Formylchromones, amines, isocyanides, cyanoacetic acid | Room temperature, followed by base | Polyfunctionalized 2-pyridones |
| Four-component reaction | Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one, sodium hydroxide (B78521) | Solventless, 75°C | Chromene-containing 2(1H)-pyridones |
Transformations from Pyridine (B92270) and Related Six-membered Ring Precursors
The conversion of pre-existing pyridine derivatives into 2-pyridones is another important synthetic avenue. A classical method is the diazotization of 2-aminopyridines using nitrous acid, which leads to the corresponding 2-hydroxypyridine (B17775), the tautomeric form of 2-pyridone. iipseries.org
More modern approaches involve the functionalization of pyridine N-oxides. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates can yield 2-aryl pyridine N-oxides, which can then be further transformed. researchgate.net Additionally, a transition-metal-free method for the hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives provides a route to pyridyl pyridones and oxydipyridines. rsc.org The substituents on the pyridine ring, particularly at the 6-position, can control the selectivity of these reactions. rsc.org
Advanced Catalytic Systems in 2-Pyridone Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of 2-pyridones, enabling more efficient and selective transformations. Transition metals and acid catalysts play pivotal roles in these modern synthetic strategies.
Transition Metal-Catalyzed Functionalizations (e.g., C-H Activation, Cross-Coupling)
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of the 2-pyridone core through C-H activation and cross-coupling reactions. researchgate.netnih.gov These methods offer a step-economical approach to introduce a wide range of substituents. nih.gov
Rhodium(III)-catalyzed C-H activation has been successfully employed for the formal [3+3] annulation of enaminones with acrylates, providing a direct route to N-substituted 2-pyridones. rsc.org Palladium catalysis is also widely used. For example, the selective olefination and arylation of N-substituted 2-pyridones can be achieved via palladium-catalyzed C-H activation. snnu.edu.cn The regioselectivity of these reactions can often be controlled by the substituents already present on the pyridone ring. snnu.edu.cn Furthermore, rhodium(I)-catalyzed C6-selective decarbonylative C-H alkenylation of 2-pyridones with alkenyl carboxylic acids offers a route to 6-alkenylated 2-pyridones that are otherwise difficult to access. researchgate.net
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for creating C-C bonds. rhhz.net These reactions typically involve the oxidative addition of a transition metal catalyst to an electrophile, followed by transmetalation and reductive elimination. youtube.com In the context of 2-pyridone synthesis, these reactions can be used to couple various fragments to the pyridone ring.
The following table provides examples of transition metal-catalyzed functionalizations for 2-pyridone synthesis:
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rh(III) | C-H Activation/[3+3] Annulation | Enaminones and acrylates | Direct synthesis of N-substituted 2-pyridones |
| Pd(II) | C-H Olefination/Arylation | N-substituted 2-pyridones and olefins/arenes | Substrate-controlled regioselectivity |
| Rh(I) | C-H Alkenylation | 2-pyridones and alkenyl carboxylic acids | C6-selective functionalization |
Acid-Catalyzed Synthetic Routes to 2-Pyridone Derivatives
Acid catalysis also plays a significant role in the synthesis of 2-pyridone derivatives. For instance, the Guareschi-Thorpe condensation involves the reaction of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone, a reaction that can be facilitated by an acid catalyst. wikipedia.org
More contemporary examples include the acid-promoted intramolecular ring closure and decarboxylation of intermediates formed from the condensation of propiolamide (B17871) and cyclic β-keto methyl esters, which leads to 5,6-fused 2-pyridone ring systems. organic-chemistry.org Additionally, Lewis acid catalysts, sometimes in combination with transition metals, can facilitate the Povarov reaction, which involves the condensation of an alkyne, an imine, and a nitrile to form a 2-pyridone ring. iipseries.org
Nanocatalysis in 2-Pyridone Formation
The application of nanocatalysis in the synthesis of 2-pyridones represents a significant advancement, offering high efficiency and environmentally benign reaction conditions. One notable example is the use of a rod-like bifunctional Fe-based Metal-Organic Framework and Copper Oxide (MOF@CuO) nanocomposite as a heterogeneous catalyst. researchgate.net This nanocatalyst, with a high specific surface area of 203 m²/g⁻¹, facilitates a one-pot, four-component reaction to produce N-amino-2-pyridones. researchgate.net The reaction, which involves an aromatic aldehyde, malononitrile, methyl cyanoacetate, and hydrazine (B178648) hydrate, proceeds under solvent-free conditions with excellent yields and short reaction times. researchgate.net The superparamagnetic nature of the catalyst allows for its easy separation and reuse for several cycles without a significant loss of activity, highlighting its practical advantages. researchgate.net
Green Chemistry Principles in 2-Pyridone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 2-pyridones, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.netscirp.orgscielo.org.mx
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 2-pyridone derivatives. acs.orgtandfonline.comresearchgate.net This technique has been successfully employed to prepare highly substituted 2-pyridones in good yields with reduced reaction times compared to conventional heating methods. acs.orgtandfonline.com For instance, the synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones from 1,3-diaryl propen-1-ones and cyanoacetamide using powdered potassium hydroxide under microwave irradiation provides excellent yields and high purity in a solvent-free, one-pot reaction. researchgate.net
Microwave irradiation has also proven superior in the synthesis of complex bicyclic 2-pyridones and their subsequent functionalization. acs.org Furthermore, an eco-friendly, solvent-free microwave-assisted protocol has been developed for the synthesis of pyridine glycosides by reacting 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose using silica (B1680970) gel as a solid support. nih.gov This method is noted for being mild, rapid, and environmentally friendly. nih.gov
A comparative study on the synthesis of 2(1H)-pyridone derivatives highlights the advantages of microwave synthesis, which afforded the target compounds in 90–95% yields in just 5–7 minutes of irradiation at 200 W. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2(1H)-Pyridone Derivatives tandfonline.com
| Method | Reaction Time | Yield |
| Conventional | Not specified | 58–86% |
| Microwave | 5–7 minutes | 90–95% |
Infrared-Promoted Reactions for 2-Pyridone Derivatives
Infrared (IR) irradiation offers another green alternative for promoting chemical reactions, providing a mild and efficient energy source for the synthesis of 2-pyridone derivatives. scielo.org.mxosti.gov This method has been successfully used to produce a variety of 4-aryl and (heteroaryl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones from their corresponding 4H-pyrans. scielo.org.mx The process involves a rearrangement of the 4H-pyran to a 1,2,3,4-tetrahydropyridin-2-one intermediate, followed by an oxidative step to yield the final 2-pyridone. scielo.org.mx The reactions are carried out under mild conditions and have been shown to be dependent on the choice of catalyst and solvent, as well as the substituents on the starting aldehyde. scielo.org.mx
In a specific application, 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones were synthesized from Meldrum's acid using a multicomponent protocol activated by infrared irradiation in the absence of a solvent. mdpi.comnih.gov This approach resulted in moderate to good yields (50–75%) within a reasonable reaction time of 3 hours. mdpi.com
Solvent-Free Reaction Conditions in 2-Pyridone Synthesis
The elimination of volatile organic solvents is a key aspect of green chemistry, and several solvent-free methods for 2-pyridone synthesis have been developed. scirp.orgscielo.org.mxresearchgate.net These reactions are often facilitated by alternative energy sources like microwave or infrared irradiation.
A simple and efficient procedure for the synthesis of 3-cyano-2-pyridone derivatives involves the reaction of enaminonitriles with primary amines under solvent-free conditions, leading to high yields of the desired products. scirp.orgresearchgate.net Another example is the solventless synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones through a four-component reaction at 75 °C, which is characterized by a short reaction time and a simple workup procedure. nih.govrsc.org
The use of nanocatalysts, such as the previously mentioned rod-like bifunctional Fe-based MOF@CuO nanocomposite, also allows for the solvent-free synthesis of N-amino-2-pyridones. researchgate.net This method not only provides excellent yields in short reaction times but also benefits from the ease of catalyst recovery and reuse. researchgate.net
Regioselective and Stereoselective Synthesis of Substituted 2-Pyridones
The selective introduction of functional groups at specific positions of the 2-pyridone ring is crucial for the development of new compounds with desired properties. tandfonline.comorganic-chemistry.orgrsc.org
Regiochemical Control in Functional Group Introduction on the 2-Pyridone Core
Achieving regiochemical control in the functionalization of the 2-pyridone core is a significant challenge in synthetic organic chemistry. tandfonline.comrsc.org Various strategies have been developed to direct the introduction of substituents to specific positions on the ring.
One approach involves a tandem Blaise reaction of nitriles with propiolates, which allows for the one-pot synthesis of various 2-pyridone derivatives with high chemo- and regioselectivity. acs.org This method avoids the pre-synthesis of α,β-unsaturated carbonyl or β-enaminocarbonyl substrates. acs.org
Another strategy for regioselective synthesis is the N-alkylation of 2-pyridones. The use of Cs2CO3 as a promoter in the reaction of 3-cyano-2(1H)-pyridones with alkyl halides has been shown to favor N-alkylation over O-alkylation. researchgate.net Palladium/norbornene cooperative catalysis has also been utilized for the dual-functionalization of iodinated 2-pyridones, enabling the controllable formation of two vicinal chemical bonds in a single operation. nih.gov This method allows for the synthesis of a diverse library of 2-pyridone derivatives from readily available starting materials. nih.gov
Furthermore, the reaction of benzynes with pyridine N-oxides can be directed to selectively produce 2-(2-hydroxyaryl)pyridines by modifying the reaction conditions, demonstrating that the regioselectivity of the reaction can be effectively controlled. rsc.org
Asymmetric Synthetic Pathways for Chiral 2-Pyridone Derivatives
The development of asymmetric methods to access chiral 2-pyridone derivatives is a significant area of research, driven by the prevalence of these motifs in biologically active molecules. While the direct asymmetric synthesis of a specific compound like 5,6-dimethyl-3-methoxy-2-pyridone is not extensively detailed in general literature, the principles of asymmetric catalysis can be applied to create chiral centers in related 2-pyridone structures.
Chiral catalysts are instrumental in achieving enantioselectivity. These can include chiral Lewis acids, which can coordinate to the 2-pyridone substrate and direct the approach of a reactant to one face of the molecule over the other. sigmaaldrich.com For instance, chiral oxazaborolidinium ions (COBIs) have proven effective in a variety of asymmetric transformations. sigmaaldrich.com Another approach involves the use of chiral amines as nucleophilic catalysts. These amines can activate substrates in a way that creates a chiral environment, leading to the preferential formation of one enantiomer.
Polymer-supported chiral catalysts offer the advantage of easy separation and recycling. researchgate.net These polymeric catalysts can create a specific chiral microenvironment that sometimes leads to higher enantioselectivities compared to their low-molecular-weight counterparts. researchgate.net For example, polymers derived from Cinchona alkaloids have been developed and used as powerful tools in asymmetric synthesis. researchgate.net
The synthesis of axially chiral 2-pyridones is another important area. These molecules possess chirality due to restricted rotation around a single bond. Palladium/norbornene cooperative catalysis has been used to create axially chiral 2-pyridone derivatives with high enantiomeric excess (e.e.). nih.gov
Functionalization of the 2-Pyridone Core and Late-Stage Diversification
The ability to functionalize a pre-formed 2-pyridone core, particularly in the later stages of a synthetic sequence, is crucial for creating a diverse range of derivatives for applications such as drug discovery. nih.gov Late-stage functionalization (LSF) allows for the modification of complex molecules, which is highly valuable for structure-activity relationship (SAR) studies. nih.gov
Direct C-H bond activation is a powerful strategy for introducing substituents onto the 2-pyridone ring without the need for pre-functionalized starting materials. researchgate.net This approach is atom- and step-economical. Various methods have been developed for the site-selective functionalization of 2-pyridones at the C3, C4, C5, and C6 positions. rsc.orgresearchgate.net
The electronic nature of the 2-pyridone ring influences its reactivity. The C3 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. However, the use of specific catalysts and directing groups can override this inherent reactivity to achieve desired regioselectivity. rsc.org
Palladium and other transition metals are frequently used to catalyze C-H functionalization reactions. nih.gov For example, palladium/norbornene cooperative catalysis has been employed for the dual-functionalization of iodinated 2-pyridones. nih.gov Radical reactions also offer a means for C3-selective functionalization of 2-pyridones. rsc.org
Selective N- vs O-Functionalization Strategies in 2-Pyridone Chemistry
2-Pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom, leading to N-substituted or O-substituted products, respectively. researchgate.net The selective functionalization at either N or O is a significant challenge and a key aspect of 2-pyridone chemistry.
The outcome of the reaction is influenced by several factors, including the nature of the electrophile, the base used for deprotonation, and the solvent. researchgate.net For instance, under Mitsunobu reaction conditions, the ratio of N- to O-alkylation products can be influenced by the substituents present on the pyridone ring. researchgate.net
Specific methodologies have been developed to achieve high regioselectivity. For N-alkylation, copper-catalyzed coupling of 2-pyridones with tosylhydrazones has proven effective, particularly for introducing bulky secondary alkyl groups. acs.org Another method for regioselective N-alkylation involves the use of P(NMe2)3 with α-keto esters in a deoxygenation process. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed intermolecular hydroamination of alkenes with 2-pyridones using a bidentate directing group also favors N-alkylation. researchgate.net
For regioselective O-alkylation, a metal-free method using TfOH-catalyzed carbenoid insertion has been reported to give excellent selectivity. rsc.org The choice of Brønsted acid can also control the regioselectivity of the reaction between 2-pyridones and 2H-azirines, with triflic acid favoring O-alkylation. bohrium.com
Below is a table summarizing some conditions for selective N- vs. O-alkylation:
| Desired Product | Reagents and Conditions | Selectivity |
| N-Alkylated 2-Pyridone | Cu catalyst, tosylhydrazone | High for bulky secondary alkyl groups |
| N-Alkylated 2-Pyridone | P(NMe2)3, α-keto ester, toluene, room temp. | High |
| N-Alkylated 2-Pyridone | Pd(OAc)2, bidentate directing group, alkene | High for terminal and internal alkenes |
| O-Alkylated 2-Pyridone | TfOH, diazo compound | >99:1 O:N |
| O-Alkylated 2-Pyridone | Triflic acid, 2H-azirine, toluene, 120 °C | High |
Introduction of Diverse Substituents onto the 2-Pyridone Ring (e.g., Alkyl and Methoxy (B1213986) Groups)
The introduction of specific substituents such as alkyl and methoxy groups onto the 2-pyridone ring is a fundamental aspect of synthesizing derivatives like this compound.
Alkyl Group Introduction:
The introduction of alkyl groups can be achieved through various C-H activation strategies. For example, manganese-mediated C3-selective direct alkylation of 2-pyridones with diethyl malonates has been developed. researchgate.net Nickel/AlMe3 catalysis can be used for the regioselective alkylation at the C6 position through the insertion of alkenes. researchgate.net Radical alkylation of azines using metal sulfinates is another viable method. nih.gov
The table below provides examples of regioselective alkylation methods:
| Position | Method | Reagents |
| C3 | Manganese-mediated direct alkylation | Mn(OAc)3, diethyl malonate |
| C6 | Nickel/Aluminum co-catalyzed alkylation | Ni(cod)2/P(i-Pr)3, AlMe3, alkene |
Methoxy Group Introduction:
Reactivity and Reaction Mechanisms of 2 Pyridones
Fundamental Reaction Pathways of the 2-Pyridone Moiety
The inherent electronic properties of the 2-pyridone ring, characterized by a conjugated enone-like structure, dictate its reactivity towards various reagents. nih.gov This allows for selective functionalization at different positions of the ring.
Annulation Reactions with Electrophiles
Annulation reactions provide a powerful method for constructing fused ring systems. In the context of 2-pyridones, these reactions often proceed through the activation of C-H bonds. For instance, Ru(II)-catalyzed oxidative annulation of alkynes by acrylamides can form substituted 2-pyridones through N-H/C-H activations. researchgate.net Similarly, rhodium(III)-catalyzed regioselective C-H annulation of 2-pyridones with terminal alkynes has been developed to synthesize quinolinone derivatives. researchgate.net This process involves a cationic Cp*Rh(III) catalytic system with an iron(III) chloride additive. researchgate.net
Another approach involves a tandem Curtius rearrangement/6π-electrocyclization to create the 2-pyridone system, a key step in the total synthesis of (-)-lyconadin C. nih.gov Furthermore, a one-pot [4+2] & [5+2] annulation has been developed under ruthenium catalysis to synthesize oxepino-pyridines. rsc.org
Coupling and Cycloaddition Reactions of 2-Pyridones
Coupling reactions are fundamental to forming carbon-carbon and carbon-heteroatom bonds. While 2-pyridyl organometallic compounds can be challenging coupling partners, methods have been developed to address this. nih.gov For example, iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives proceeds under mild conditions. nih.gov Palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with alkenes provide a step-economical synthesis of highly conjugated 2-pyridones. acs.orgacs.org This method involves the formation of two new C-C bonds in a single operation. acs.org
2-Pyridones can also participate in cycloaddition reactions. They can act as dienes in Diels-Alder type reactions, particularly with electron-deficient dienophiles. rsc.orgacs.orgresearchgate.net The reactivity in these [4+2] cycloadditions can be influenced by steric and electronic factors of the substituents on the pyridone ring. rsc.org For instance, the reaction of 2(1H)-pyridones with dimethyl butynedioate can lead to cycloaddition across the 3,6-positions, especially when steric buttressing between substituent groups is present. rsc.org
C-H Functionalization Reactions of 2-Pyridone Systems
Direct C-H functionalization has emerged as a highly efficient strategy for synthesizing 2-pyridone derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials. The site-selectivity of C-H functionalization (C3, C4, C5, or C6) can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. nih.govrsc.org
C3-Selective Functionalization: Manganese-mediated direct alkylation and arylation of 2-pyridones with diethyl malonates and arylboronic acids occur regioselectively at the C3 position. researchgate.net Iron-based catalytic systems have also been used for C3-arylation. nih.gov
C6-Selective Functionalization: The C6 position is the most electron-deficient site of the 2-pyridone ring. nih.gov Nickel/AlMe3 catalysis enables the regioselective alkenylation and alkylation of 2-pyridone derivatives at the C6-position through the insertion of alkynes, 1,3-dienes, and alkenes. researchgate.net
Site-Selectivity Control: The electronic nature of the catalyst plays a crucial role in determining the site of functionalization. nih.gov For instance, different catalytic systems can selectively target the C3, C5, or C6 positions. nih.govrsc.org Radical-based and directing group strategies are also employed to achieve high site-selectivity, especially when electronic biases are not sufficient to control the reaction outcome. nih.gov
A summary of site-selective C-H functionalization reactions is presented in the table below.
| Position | Reagent/Catalyst System | Reaction Type | Reference |
| C3 | Manganese/Diethyl Malonate | Alkylation | researchgate.net |
| C3 | Manganese/Arylboronic Acid | Arylation | researchgate.net |
| C3 | Iron/K2S2O8 | Arylation | nih.gov |
| C6 | Nickel/AlMe3/Alkyne | Alkenylation | nih.govresearchgate.net |
| C3 or C6 | Cobalt/Photocatalyst/Alkyl Halide | Alkylation | rsc.org |
Photochemical Transformations of 2-Pyridones
2-Pyridones undergo a variety of photochemical reactions, leading to the formation of structurally diverse and complex molecules. These transformations are often initiated by the absorption of UV light.
Photo-[4+4] Cycloaddition Reactions of 2-Pyridones
One of the most well-studied photochemical reactions of 2-pyridones is the [4+4] cycloaddition, which leads to the formation of an eight-membered ring. wikipedia.org This reaction can occur as a dimerization of the 2-pyridone or as a cross-cycloaddition with other dienes. acs.org The photodimerization of N-alkyl-2-pyridones can yield four possible [4+4] cycloaddition products.
The photo-[4+4] cycloaddition is a powerful synthetic tool as it can create multiple bonds and stereogenic centers in a single step. acs.org For example, the intermolecular photoreaction of a mixture of 2-pyridones, where one carries a 4-alkoxy group, can yield a complex cycloadduct with high selectivity. acs.orgacs.orgnih.gov Specifically, 4-methoxy-2-pyridone does not photodimerize itself but will undergo a [4+4] cycloaddition with other 2-pyridones, such as N-butyl-2-pyridone. acs.orgnih.gov This selectivity allows for the isolation of the cross-product in good yields. acs.orgnih.gov 2-Pyridones have also been shown to undergo [4+4] photocycloaddition with furan (B31954) and naphthalene. nih.gov
The stereoselectivity of the [4+4] cycloaddition often favors the formation of the trans isomer. acs.org Enantioselective [4+4] photocycloaddition with cyclopentadiene (B3395910) has been achieved with high enantioselectivity in the presence of a chiral host. nih.gov
Mechanistic Investigations of Photoreactions in 2-Pyridone Derivatives
The photochemical behavior of 2-pyridones is influenced by various factors, including the substituents on the ring, the solvent, and the temperature. Upon direct irradiation, 2-pyridones can undergo competitive valence isomerization and [4+4] dimerisation. In dilute solutions, valence isomerization is generally favored, while at higher concentrations, dimerization dominates.
The photodimerization reactions are thought to involve the pre-association of 2-pyridone molecules through strong dipole-dipole interactions. The low quantum efficiencies for photoisomerization are attributed to the short-lived singlet excited states of the 2-pyridone.
Studies on the photoionization of 2-pyridone and its tautomer, 2-hydroxypyridine (B17775), have provided insights into their electronic structures and the photoionization process. rsc.org These studies, using VUV synchrotron radiation, have helped to determine the state energies of the resulting cations and show that photoionization is primarily a direct process near the ionization threshold. rsc.org
Nucleophilic and Proton-Dependent Reactivity
The reactivity of the 2-pyridone ring is complex, influenced by its ability to exist in tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine). This tautomerism, combined with the electronic distribution within the ring, dictates its behavior in nucleophilic and proton-dependent reactions.
The 2-pyridone scaffold possesses distinct electronic biases that govern the regioselectivity of nucleophilic attack. rsc.org The resonance structures of 2-pyridone reveal that the C3 and C5 positions are relatively electron-rich, making them more susceptible to attack by electrophiles. rsc.org Conversely, the C4 and C6 positions are more electron-deficient, rendering them the preferred sites for nucleophilic substitution. rsc.org
The electron-deficient nature of the pyridine (B92270) ring in general makes it more reactive towards nucleophiles than benzene. This reactivity is further enhanced in 2-pyridones. Nucleophilic aromatic substitution (SNAr) is a common mechanism, particularly for substituted pyridines where a good leaving group is present at the C2, C4, or C6 position. nih.govscispace.com For instance, the transformation of 2-thiopyridines into 2-pyridones proceeds via a nucleophilic aromatic substitution pathway. scispace.com Similarly, phosphonium (B103445) salts formed at the 4-position of pyridines can be displaced by halide nucleophiles in an SNAr-type mechanism. nih.gov
The mechanism of nucleophilic attack often involves the formation of a stable intermediate carbanion (a Meisenheimer complex). When a nucleophile attacks the C2 or C4 position, the negative charge in one of the resonance contributors is located on the electronegative nitrogen atom, which provides significant stabilization. This stabilization is absent when the attack occurs at the C3 or C5 position. stackexchange.com
It is important to note that while direct nucleophilic attack on the C-H bonds of the 2-pyridone ring is challenging, C-H functionalization can be achieved through various catalytic systems. For example, a Lewis acidic aluminum co-catalyst can coordinate to the carbonyl oxygen of the 2-pyridone, increasing the electrophilicity and activating the C6 C-H bond towards oxidative addition to a nickel(0) species. rsc.org
The tautomeric nature of 2-pyridone allows it to function as an effective bifunctional catalyst in a variety of proton-dependent reactions, most notably in the aminolysis of esters. wikipedia.org In this role, the 2-pyridone molecule can simultaneously activate both reactants. The N-H group acts as a Brønsted acid, donating a proton to activate the ester carbonyl group, while the exocyclic C=O group acts as a Brønsted base (or hydrogen bond acceptor), activating the amine nucleophile. nih.govrsc.org This dual activation through a hydrogen-bonded transition state significantly accelerates the reaction rate. nih.govrsc.org
Studies have shown that introducing electron-withdrawing groups onto the 2-pyridone ring can enhance its catalytic activity. 6-Halo-2-pyridones, for example, are particularly efficient catalysts for ester aminolysis, capable of promoting the reaction of even relatively unreactive methyl and benzyl (B1604629) esters. nih.govrsc.orgrsc.org The increased acidity of the N-H proton in these catalysts leads to stronger activation of the ester. rsc.org This catalytic system is operationally simple and can be performed under mild conditions without the need for a strictly anhydrous or anaerobic environment. nih.gov The catalyst can often be recovered quantitatively after the reaction. nih.govrsc.org
The catalytic activity of various substituted 2-pyridones in the aminolysis of p-nitrophenyl acetate (B1210297) with benzylamine (B48309) demonstrates the effect of substituents on the ring.
| Catalyst | Substituent at C6 | Conversion (%) | Reference |
|---|---|---|---|
| 2-Pyridone | -H | 27 | rsc.org |
| 6-Chloro-2-pyridone | -Cl | 99 | rsc.org |
| 6-Bromo-2-pyridone | -Br | 99 | rsc.org |
| 6-Iodo-2-pyridone | -I | 99 | rsc.org |
| 6-Methyl-2-pyridone | -CH₃ | 15 | rsc.org |
| 6-Phenyl-2-pyridone | -Ph | 36 | rsc.org |
This catalytic strategy has been successfully applied to dipeptide synthesis from amino acid esters, maintaining high enantiomeric purity in the products. nih.gov
Mechanistic Studies and Reaction Kinetics of 2-Pyridone Conversions
Mechanistic and kinetic studies of 2-pyridone reactions provide fundamental insights into its reactivity. Key transformations that have been investigated include tautomerization, halogenation, and nitration.
The tautomerization between 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form) is a cornerstone of its chemistry. mdpi.com In the gas phase, the 2-hydroxypyridine tautomer is slightly favored. nih.gov However, in polar solvents like water and in the solid state, the equilibrium shifts dramatically to favor the 2-pyridone form. wikipedia.orgmdpi.com
The mechanism of proton transfer has been studied computationally. A direct intramolecular 1,3-proton shift from nitrogen to oxygen has a very high activation energy barrier. nih.govresearchgate.net The reaction is significantly accelerated by catalysts that act as a proton shuttle. For example, the tautomerization can be self-catalyzed through the formation of a hydrogen-bonded dimer, which facilitates a double proton transfer. wikipedia.orgacs.org Water molecules can also act as a bifunctional catalyst, forming a cyclic transition state that substantially lowers the activation barrier. acs.orgnih.govrsc.org
| Tautomerization Mechanism | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Intramolecular 1,3-Proton Shift (Gas Phase) | ~137 | nih.gov |
| Self-Associated Dimer (Gas Phase) | ~31 | nih.gov |
| Water-Assisted (Single H₂O molecule) | Significantly lower than intramolecular | acs.orgnih.gov |
| Water-Assisted (Two H₂O molecules) | Significantly lower than intramolecular | acs.orgnih.gov |
Kinetic studies of the bromination of 2-pyridone in aqueous solution show a pH-dependent mechanism. acs.org At a pH below 6, the reaction occurs on the neutral 2-pyridone tautomer, with electrophilic attack by bromine preferentially at the C3 position. At a pH above 6, the reaction proceeds via the conjugate anion (pyridonate), with attack likely occurring at the C5 position. acs.org The facile dibromination to form 3,5-dibromo-2-pyridone is a result of the monobrominated products having comparable reactivity to the parent 2-pyridone under certain pH conditions. acs.org
The nitration of 2-pyridone also exhibits interesting mechanistic features, with the site of substitution being dependent on the acidity of the reaction medium. rsc.org In low acidity media, nitration yields predominantly the 3-nitro-2-pyridone. rsc.org In contrast, in highly acidic media, the major product is 5-nitro-2-pyridone. rsc.org Kinetic studies have established that in both cases, the reaction occurs on the free base (the neutral 2-pyridone molecule) rather than its protonated conjugate acid. rsc.orgrsc.org
Spectroscopic Characterization and Structural Elucidation Techniques for 2 Pyridone Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-pyridone derivatives. It provides insights into the connectivity and spatial arrangement of atoms within a molecule.
One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for determining the basic structure of substituted 2-pyridones. nih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-pyridone, the chemical shifts of the ring protons are influenced by the electronic environment. For instance, the protons at positions 3 and 5 are typically more shielded (appearing at lower chemical shifts) compared to the protons at positions 4 and 6. vaia.com The presence of substituents further alters these chemical shifts, providing valuable information about their position on the ring. acs.org For example, in a series of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives, the disappearance of the multiplicity of H-3 and H-4 protons and the appearance of a characteristic singlet for the methyl group confirmed the structure. scielo.org.mx
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For instance, the carbonyl carbon (C2) in the 2-pyridone ring typically appears at a significantly downfield chemical shift. The analysis of both ¹H and ¹³C NMR spectra is often essential for the unambiguous assignment of the structure of novel 2-pyridone derivatives. nih.govresearchgate.net
A study on 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives showed distinct signals in the proton-decoupled ¹³C NMR spectrum, which, in conjunction with ¹H NMR, confirmed the successful synthesis of the target molecules. scielo.org.mxosti.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2-Pyridones
For more complex 2-pyridone derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for providing more detailed structural information. slideshare.net
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons. libretexts.org COSY is instrumental in establishing the connectivity of proton networks within the molecule. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgwikipedia.org This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. youtube.com NOESY is particularly useful for determining the stereochemistry and three-dimensional structure of molecules. libretexts.org The intensity of the cross-peaks in a NOESY spectrum is related to the distance between the protons. youtube.com
These 2D NMR techniques, often used in combination, provide a powerful toolkit for the complete and unambiguous structural assignment of complex 2-pyridone derivatives. slideshare.netuniv-lille1.fr
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the functional groups and electronic structure of 2-pyridone derivatives.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the context of 2-pyridone derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic carbonyl (C=O) group of the pyridone ring. wikipedia.org
The C=O stretching vibration in 2-pyridones typically appears as a strong absorption band in the region of 1650-1690 cm⁻¹. cdnsciencepub.com For instance, in a study of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives, the infrared spectra displayed carbonyl absorptions at approximately 1721 and 1662 cm⁻¹. scielo.org.mx The position of this band can be influenced by factors such as hydrogen bonding and the presence of other substituents on the ring. For example, in chloroform (B151607) solutions, 2-pyridone at high concentrations showed a new absorption band at 1685.0 cm⁻¹. cdnsciencepub.com
Table 2: Characteristic IR Absorption Frequencies for 2-Pyridone Derivatives
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of 2-pyridone in isooctane (B107328) exhibits a π-π* electronic transition in the range of 355-250 nm, with a maximum absorption at 297.5 nm. oup.com The position and intensity of these absorption bands can be affected by the solvent polarity and the nature of the substituents on the pyridone ring. wikipedia.orgoup.com For instance, the π-π* absorption spectra of 1-methyl-2-pyridone (B167067) shift to shorter wavelengths upon hydrogen bonding with ethanol (B145695). oup.com
Some 2-pyridone derivatives exhibit fluorescence, which can be used to probe their excited state properties. nih.gov The fluorescence spectra can be used to directly observe the minor tautomer in cases where the tautomeric equilibrium is heavily skewed towards the pyridone form. rsc.org The quantum yields and lifetimes of fluorescence provide valuable information about the electronic structure and dynamics of the excited state. nih.gov For example, a study of polyaromatic 2-pyridones showed strong fluorescence with quantum yields between 40% and 70% in glycerol, and fluorescence lifetimes ranging from 11 ns to 17 ns. nih.gov
Table 3: UV-Vis Absorption and Fluorescence Data for 2-Pyridone Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This information is crucial for confirming the molecular formula and for deducing the structure of unknown compounds.
The electron ionization (EI) mass spectrum of 2-pyridone shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The principal fragmentation pathways of 2-pyridones and their derivatives have been studied using techniques such as deuterium (B1214612) labeling to elucidate the mechanisms. rsc.org For instance, the mass spectra of various alkyl, phenyl, and vinyl derivatives of 2-pyridone have been measured to understand their fragmentation behavior upon electron impact. rsc.org
Table 4: General Mass Spectrometry Data for 2-Pyridone
Compound List
Table 5: List of Compounds
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the crystalline state. mdpi.com It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation. This technique has been widely applied to study various 2-pyridone derivatives, revealing key structural features and intermolecular interactions. mdpi.commsu.ru
Table 3: Crystallographic Data for a Representative 2-Pyridone Derivative: 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one ijirset.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.4804(4) |
| b (Å) | 8.4765(3) |
| c (Å) | 17.5985(5) |
| **β (°) ** | 98.451(2) |
| Volume (ų) | 1990.2(1) |
| Z | 4 |
The packing of molecules in a crystal is governed by various non-covalent interactions, which collectively determine the supramolecular architecture. bg.ac.rs In the solid state, 2-pyridones often form hydrogen-bonded dimers or helical structures. wikipedia.org For example, some substituted 2-pyridones, like 5-methyl-3-carbonitrile-2-pyridone, exist as dimers in the solid state. wikipedia.org These interactions, along with others like C-H···O and π-π stacking, play a crucial role in the stability of the crystal lattice. ijirset.com
The study of these interactions is essential for crystal engineering, where the goal is to design crystals with specific properties. researchgate.net Analysis of the Cambridge Structural Database has shown that hydrogen bonding significantly influences the geometry of stacked pyridine (B92270) rings in crystals. bg.ac.rsnih.gov Pyridine rings involved in hydrogen bonding exhibit a mean perpendicular distance of 3.48 Å between them, which is smaller than the 3.62 Å distance observed for pyridines without hydrogen bonds. bg.ac.rsnih.gov This indicates a stronger stacking interaction when hydrogen bonding is present. The stability of the crystal structure of compounds like 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one is attributed to a combination of C-H…O, N-H...O, O-H...O, and π-π interactions. ijirset.com
Table 4: Supramolecular Interactions in a 2-Pyridone Co-crystal nih.gov
| Interaction Type | Description |
| O—H⋯N Hydrogen Bond | Links the carboxylic acid and pyridine moieties. |
| Acridine (B1665455)–acridine stacking | Parallel stacking of acridine rings. |
| Thiophene (B33073)–thiophene stacking | Parallel stacking of thiophene rings. |
| Acridine–thiophene C—H⋯π | Interaction between a C-H bond and a π system. |
Computational Chemistry and Theoretical Investigations of 2 Pyridone Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), have become instrumental in understanding the electronic nature and reactivity of 2-pyridone derivatives. These methods allow for the detailed examination of ground state properties, reaction pathways, and environmental influences.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This approach allows for the prediction of various ground-state properties, including molecular geometries, electronic energies, and spectroscopic parameters.
In the context of 2-pyridone systems, DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to study their tautomeric equilibrium and electronic structures. For the parent 2-pyridone, it exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775). The stability of these tautomers is influenced by the solvent environment, with polar solvents favoring the 2-pyridone form.
For a substituted derivative like 5,6-Dimethyl-3-methoxy-2-pyridone , DFT calculations would be crucial to determine the influence of the electron-donating methyl and methoxy (B1213986) groups on the geometry and electronic properties of the pyridone ring. These calculations typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The resulting data provides bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
Table 1: Representative DFT-Calculated Ground State Properties of 2-Pyridone
| Property | Calculated Value | Method/Basis Set | Reference |
| Dipole Moment | 4.26 D | - | |
| Tautomerization Energy Difference (Gas Phase) | 2.43 to 3.3 kJ/mol | IR Spectroscopy | |
| Tautomerization Energy Barrier (Calculated) | 125 or 210 kJ/mol | Theoretical Methods |
Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For 2-pyridone systems, theoretical studies can map out the energy profiles of various reactions, such as N-alkylation, N-arylation, and cycloaddition reactions.
The analysis of a reaction mechanism often involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be employed to trace the reaction pathway and ensure that the identified transition state correctly connects the reactants and products. For instance, the high energy barrier for the direct tautomerization of 2-pyridone has been calculated using theoretical methods.
The surrounding solvent can significantly influence the rates and pathways of chemical reactions. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve the inclusion of a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach.
For 2-pyridone derivatives, solvent effects are particularly important in tautomerization, where polar solvents stabilize the more polar 2-pyridone form over the 2-hydroxypyridine tautomer. In reaction mechanism studies, including solvent effects is crucial for obtaining accurate energy profiles and predicting reaction outcomes that are consistent with experimental observations in solution.
Molecular Orbital (MO) Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This theory is fundamental to understanding chemical bonding and reactivity.
Frontier Molecular Orbital (FMO) theory, a key component of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
In 2-pyridone derivatives, the distribution of electron density and the nature of the frontier orbitals are key to their reactivity. The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. For This compound , the electron-donating methyl and methoxy groups would be expected to increase the electron density of the ring system, thereby raising the energy of the HOMO and potentially making the molecule more susceptible to electrophilic attack.
Table 2: Conceptual Frontier Orbital Properties of Substituted 2-Pyridones
| Substituent Effect | Impact on HOMO Energy | Impact on LUMO Energy | Impact on HOMO-LUMO Gap | Predicted Reactivity |
| Electron-Donating Groups | Increase | Relatively Small Change | Decrease | Increased Nucleophilicity |
| Electron-Withdrawing Groups | Decrease | Decrease | Can Increase or Decrease | Increased Electrophilicity |
Note: This is a conceptual table illustrating general principles. Specific values for this compound would require dedicated computational studies.
FMO theory is also instrumental in predicting the outcomes of pericyclic reactions, such as cycloadditions, which are characteristic of 2-pyridone systems. The symmetry and interaction of the frontier orbitals of the reacting species determine the feasibility and stereochemistry of these reactions.
The photochemical behavior of 2-pyridones, including their propensity to undergo [4+4] photocycloaddition reactions, can also be rationalized using MO theory. Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state with altered reactivity. The nature of these excited states and their decay pathways can be investigated using time-dependent DFT (TD-DFT). For alkylated 2-pyridones, photodimerization is a dominant reaction at higher concentrations.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods, including molecular dynamics simulations, provide a powerful tool for exploring the conformational landscape of 2-pyridone derivatives. These simulations track the movements of atoms over time, offering insights into the flexibility and preferred shapes of these molecules.
Intermolecular Interaction Energy Calculations in Pyridone Systems
2-Pyridone and its derivatives are well-known for their ability to form strong, doubly hydrogen-bonded dimers. wikipedia.orgacs.org Computational studies have been instrumental in quantifying the strength of these interactions. The binding energy of the 2-pyridone dimer has been calculated using high-level theoretical methods, with results indicating a very strong interaction. For example, second-order Møller-Plesset perturbation theory (MP2) calculations with a complete basis set (CBS) extrapolation yielded a binding energy of -22.62 ± 0.07 kcal/mol. acs.org
Theoretical Studies on Tautomeric Equilibria and Stability in 2-Pyridones
The tautomerism between 2-pyridone and its aromatic isomer, 2-hydroxypyridine, is a classic example of this type of chemical equilibrium and has been extensively studied through computational methods. wikipedia.orgnih.gov These studies have provided a detailed understanding of the factors that influence the relative stability of the two forms.
Energy Differences of Tautomeric Forms (e.g., 2-Pyridone vs. 2-Hydroxypyridine)
Theoretical calculations have been crucial in determining the small energy differences between the 2-pyridone and 2-hydroxypyridine tautomers. In the gas phase, the 2-hydroxypyridine (lactim) form is generally favored, with a calculated energy difference of approximately 3 kJ/mol. nih.gov Ab initio calculations, which take into account geometry optimization, polarization functions, correlation energy, and zero-point vibration energy, have estimated that 2-pyridone is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol. wayne.edu Another study reported a predicted energy difference of 2.9 kJ/mol, which is in excellent agreement with experimental values. rsc.org
The relative stability of the tautomers is highly dependent on the environment. In polar solvents like water, the 2-pyridone (lactam) form is significantly more stable, with an energy difference of about 12 kJ/mol in its favor. nih.gov This shift is attributed to the larger dipole moment of 2-pyridone, which leads to stronger interactions with polar solvent molecules. wuxibiology.com In non-polar solvents such as cyclohexane, the two tautomers can coexist in comparable amounts. nih.gov The presence of water molecules has been shown to significantly reduce the energy barrier for tautomerization. wuxibiology.com Substituents on the pyridone ring can also modulate the position of the tautomeric equilibrium through inductive effects, resonance effects, and hydrogen bonding. nih.gov
Table 1: Calculated Energy Differences and Equilibrium Data for 2-Pyridone/2-Hydroxypyridine Tautomerism
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| Energy Difference | 2.43 - 3.3 kJ/mol | Gas Phase (from IR spectroscopy) | wikipedia.orgstackexchange.com |
| Energy Difference | 8.95 kJ/mol and 8.83 kJ/mol | Liquid State | wikipedia.orgstackexchange.com |
| Energy Difference | ~3 kJ/mol (in favor of 2-HPY) | Gas Phase | nih.gov |
| Energy Difference | 12 kJ/mol (in favor of 2-PY) | Water | nih.gov |
| Energy Difference | 0.3 kcal/mol (in favor of 2-PY) | Gas Phase (ab initio) | wayne.edu |
| Energy Difference | 2.9 kJ/mol | Gas Phase (QCISD(T)) | rsc.org |
| Energy Barrier (unimolecular) | 125 or 210 kJ/mol | Theoretical Calculation | wikipedia.org |
| Energy Barrier (unimolecular) | 38.21/38.24 kcal/mol | Non-solvated (DFT) | wuxibiology.com |
| Energy Barrier (with water) | 12.12/16.74 kcal/mol | Single water molecule (DFT) | wuxibiology.com |
| Equilibrium Constant (Keq) | 1.7 | Cyclohexane (25 °C) | wuxibiology.com |
| Equilibrium Constant (Keq) | 900 | Water | nih.gov |
2-HPY: 2-Hydroxypyridine, 2-PY: 2-Pyridone
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Pyridone |
| 2-Hydroxypyridine |
| Pyridone adenine (B156593) dinucleotides |
| 2-ox-NAD |
| 4-ox-NAD |
| 6-ox-NAD |
| 6-methyl-2-pyridone |
| 6-choro-2-pyridone |
| 4-pyridone |
| 4-hydroxypyridine |
| Formamide |
| Formimidic acid |
| Pyridine-2-thiol |
| Pyridine-2-thione |
| 5-methyl-3-carbonitrile-2-pyridone |
| (E)-2-styrylquinoline |
| Ninhydrin |
| L-proline |
| Pyridoxal-5′-phosphate |
| 2-aminopyridine |
| Uracil |
| 2-pyridinethione |
| 5-(pyren-1-yl)isoxazole |
| 5-(pyren-1-yl)-1H-pyrazole |
Supramolecular Chemistry and Noncovalent Interactions Involving 2 Pyridone Derivatives
Self-Assembly Principles and Architectures of 2-Pyridone Systems
Self-assembly is a process in which molecules spontaneously organize into ordered structures through noncovalent interactions. For 2-pyridone systems, this process is primarily driven by a combination of hydrogen bonding and π-stacking interactions, leading to the formation of well-defined supramolecular architectures.
Hydrogen Bonding Networks in 2-Pyridone Self-Assemblies
The 2-pyridone moiety possesses a lactam-lactim tautomerism, but in the solid state, the lactam form typically predominates. nih.govwikipedia.org This structure features a proton-donating N-H group and a proton-accepting carbonyl group, which are perfectly positioned to form robust hydrogen-bonded dimers. nih.gov This characteristic N-H···O hydrogen bonding results in a highly stable, eight-membered ring motif known as the R22(8) graph set notation. nih.govacs.org This homosynthon is a recurring and predictable feature in the crystal structures of many 2-pyridone derivatives. nih.govacs.org
The strength and geometry of these hydrogen bonds can be influenced by various factors. For instance, in cocrystals of 2-pyridone with perfluorinated halocarbons, the pyridone molecules consistently form these hydrogen-bonded dimers. nih.gov These dimers then act as halogen bond acceptors through their carbonyl oxygen atoms. nih.govacs.org The formation of multiple halogen bonds to the same oxygen atom can lead to a distortion of the typically planar (pdon)2 dimer, causing the pyridone rings to be at an angle to each other. nih.gov
Furthermore, studies on 2-pyridone crystals have revealed the existence of different solid-state phases (α and β) with varying hydrogen bond strengths. nih.gov The transition between these phases is associated with a redistribution of electron density within the hydrogen bonds. nih.gov
The predictable nature of this hydrogen bonding has been exploited to construct more complex architectures. For example, by linking these pyridone dimers with dicarboxylic acids, it is possible to generate one-dimensional ribbons. acs.org
Pi-Stacking and Other Aromatic Interactions in 2-Pyridone Assemblies
The interplay between hydrogen bonding and π-stacking is fundamental to the formation of diverse and complex architectures. In some systems, these interactions work in concert to create one-dimensional ladders or other extended structures. nih.gov The strength of these π-stacking interactions can be substantial and can be modulated by the coordination of metal ions, which can enhance the interaction energy. nih.gov
Host-Guest Chemistry with 2-Pyridone Scaffolds
The well-defined cavities and recognition sites created by the self-assembly of 2-pyridone derivatives make them excellent candidates for host-guest chemistry. rsc.orgresearchgate.netnih.govresearchgate.net This branch of supramolecular chemistry focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion.
Design of Host Compounds for Pyridone Guests
The design of host molecules capable of selectively binding pyridone guests is an active area of research. These hosts often incorporate complementary hydrogen bonding sites and aromatic surfaces to interact with the pyridone's characteristic features. For example, host compounds based on tartaric acid, xanthenyl, and other tricyclic fused systems have been explored for their ability to separate pyridine (B92270) derivatives. researchgate.net
A key strategy in host design is the creation of a pre-organized cavity that matches the size and shape of the intended guest. This can be achieved by using rigid molecular scaffolds that position the necessary binding groups in a specific orientation. The use of multiple noncovalent interactions, such as hydrogen bonds and π-stacking, can lead to high affinity and selectivity in guest binding. oiccpress.com
Selective Recognition and Separation Applications using 2-Pyridone Derivatives
The ability of 2-pyridone-based hosts to selectively recognize and bind specific guests has led to their exploration in various applications, particularly in separation science. researchgate.netnih.govresearchgate.net The formation of crystalline host-guest complexes can be used to isolate a particular guest from a mixture.
For instance, the selective enclathration of molecules within the large chambers of three-dimensional networks formed by the self-assembly of tetrapyridones demonstrates the potential for these systems in separation processes. acs.org The selectivity of these host-guest systems is often dictated by a combination of size and shape complementarity, as well as the specific noncovalent interactions between the host and the guest. nih.gov
The development of two-dimensional porous networks on solid surfaces has also opened up new avenues for the use of 2-pyridone derivatives in separation technology and nanoscale patterning. researchgate.netnih.gov These surface-supported host-guest systems allow for the controlled and selective capture of guest molecules. nih.gov
Crystal Engineering of 2-Pyridone-Containing Materials
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. The predictable and robust nature of the noncovalent interactions involving the 2-pyridone moiety makes it a valuable tool in this field. rsc.org By understanding and controlling these interactions, it is possible to construct crystalline materials with specific structures and functions.
The hydrogen-bonded dimer of 2-pyridone is a particularly reliable supramolecular synthon. nih.govacs.org This predictable self-assembly motif allows for the construction of a wide range of crystalline architectures. For example, co-crystallization of 2-pyridones with other molecules, such as dicarboxylic acids or halogen bond donors, can lead to the formation of extended one-, two-, or three-dimensional networks with tailored properties. acs.org
The introduction of substituents onto the 2-pyridone ring provides a means to fine-tune the crystal packing and, consequently, the physical properties of the resulting material. These substituents can influence the strength and directionality of the noncovalent interactions, leading to different crystal structures and properties.
Design and Synthesis of Crystalline Materials with 2-Pyridone Moieties
The rational design of crystalline materials incorporating 2-pyridone moieties hinges on the predictable nature of their hydrogen-bonding capabilities. The primary goal is to control the self-assembly process to generate materials with desired topologies and, by extension, specific physical or chemical properties. The synthesis of the core molecule is the initial step, followed by crystallization techniques designed to promote the formation of high-quality single crystals suitable for structural analysis.
Synthetic Strategies:
The synthesis of functionalized 2-pyridones can be achieved through various established organic chemistry routes. For a molecule like 5,6-Dimethyl-3-methoxy-2-pyridone, a multi-step synthesis would be anticipated. General methods often involve the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide derivative, a classic approach known as the Guareschi-Thorpe condensation. Subsequent functional group manipulations, such as methylation and methoxylation, would yield the target compound.
More contemporary and efficient methods include:
Solid-state synthesis: A green chemistry approach that involves reacting commercially available amines and activated alkynes on a solid support like silica (B1680970) gel. This method is often solvent-free, atom-economical, and can produce polyfunctionalized 2-pyridones with high efficiency rsc.org.
Metal-free C-O/C-N bond cleavage: Novel intermediates such as oxazoline[3,2-a]pyridiniums can be prepared and treated with various nucleophiles to regioselectively yield N-substituted pyridones nih.gov.
Annulation reactions: The [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides a versatile route to structurally diverse 2-pyridones.
Crystal Growth:
Once the 2-pyridone derivative is synthesized, the formation of crystalline material is typically achieved through slow evaporation from a suitable solvent or solvent system. The choice of solvent is critical as it can influence not only the solubility but also the final crystal packing, sometimes being incorporated into the crystal lattice. For instance, the crystallization of 1,4-dimethyl-2-pyridinone in the presence of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol led to the formation of a molecular compound whose crystal structure could be determined nih.gov. The kinetics of solid-state transformations within these crystals can then be studied, providing insight into reaction mechanisms in a constrained environment nih.gov.
The design of crystalline materials can also involve co-crystallization with other molecules to form multi-component crystals. These co-formers are chosen to interact with the 2-pyridone moiety through complementary noncovalent interactions, such as hydrogen bonding or halogen bonding, to build more complex supramolecular architectures.
Correlation of Molecular Structure with Solid-State Properties
The solid-state properties of a molecular crystal, such as melting point, solubility, stability, and even its photochemical reactivity, are directly linked to its crystal packing. This packing is dictated by the intricate network of noncovalent interactions between constituent molecules, which are in turn governed by the molecule's structure, including its substituents.
For this compound, the key structural features influencing its solid-state properties would be:
The 2-pyridone core , which provides the primary N-H···O=C hydrogen bonding sites for forming dimers or catemers (chains).
The 3-methoxy group , which can act as a hydrogen bond acceptor and whose orientation can influence steric hindrance and electronic properties.
The 5- and 6-methyl groups , which add steric bulk and can participate in weaker C-H···O or C-H···π interactions.
Influence of Substituents on Crystal Packing:
The introduction of substituents onto the 2-pyridone ring can significantly alter the preferred supramolecular synthons. While the classic R²₂(8) hydrogen-bonded dimer is common, steric hindrance or competing interactions from substituents can favor the formation of alternative motifs, such as chains or more complex networks.
Methoxy (B1213986) Group: The oxygen atom of the methoxy group at the 3-position introduces an additional hydrogen bond acceptor site. This could lead to the formation of more complex hydrogen-bonded networks beyond the simple pyridone dimer. Crystal structures of related methoxy-pyridyl compounds show the involvement of the methoxy oxygen in C-H···O interactions, which help to assemble larger supramolecular structures nih.gov. Furthermore, O-alkylation to introduce a methoxy group can aromatize the pyridone ring, altering its electronic configuration and potential for π-stacking interactions nih.gov.
The interplay of these substituent effects determines the final crystal structure. For example, in a series of homologous 2-methoxy-pyridine derivatives, weak C-H···N hydrogen bonds were found to be crucial in directing the assembly of molecules into one- or three-dimensional networks iucr.org. The specific arrangement is highly sensitive to the nature and position of the substituents. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts, as demonstrated in studies of other substituted heterocyclic systems nih.govrsc.org.
The table below summarizes key noncovalent interactions observed in the crystal structures of related substituted pyridone and pyridine derivatives, which can provide a model for understanding the potential interactions in this compound.
| Compound/System | Key Substituents | Observed Noncovalent Interactions | Reference |
|---|---|---|---|
| 1,4-Dimethyl-2-pyridinone | 1-Methyl, 4-Methyl | Photodimerization within a host-guest crystal, indicating precise molecular alignment. | nih.gov |
| Copper(II) complex with methoxy(pyridin-2-yl)methanolate | Methoxy, Pyridyl | C-H···O hydrogen bonds, π-π stacking, and Cu···Cl interactions forming a 3D network. | nih.gov |
| 2-Methoxy-4-(thiophen-2-yl)pyridine derivatives | Methoxy, Thiophenyl | Weak C-H···N hydrogen bonds leading to 1D or 3D assemblies. | iucr.org |
| 3-Cyano-4,6-dimethyl-2-pyridone | 3-Cyano, 4,6-Dimethyl | Synthesis and luminescent properties studied, with solid-state structure influenced by nitrile and methyl groups. | nih.gov |
| O-alkylated 2-Pyridone derivatives | O-Alkyl (e.g., methoxy) | Aromatization of the ring system, influencing electronic properties and potential for π-π interactions. | nih.gov |
Advanced Applications and Future Research Directions of 2 Pyridone Derivatives in Chemical Sciences
2-Pyridones as Versatile Building Blocks in Organic Synthesis
The true value of a chemical scaffold is often demonstrated by its utility in constructing complex, high-value molecules. While direct applications of 5,6-Dimethyl-3-methoxy-2-pyridone are not extensively documented, its structural isomer, the 4-methoxy-3,5-dimethyl-2-pyridinylmethyl moiety, stands as a cornerstone in pharmaceutical synthesis. This pyridine (B92270) derivative is a critical intermediate in the industrial production of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. chemicalbook.comsphinxsai.comnih.gov
The synthesis of Omeprazole involves coupling the activated pyridine intermediate (typically 2-chloromethyl-4-methoxy-3,5-dimethylpyridine) with a mercaptobenzimidazole derivative. chemicalbook.comsphinxsai.com This process highlights the role of the substituted pyridine ring as a robust building block, whose substituents are crucial for the final drug's biological activity. The synthetic pathway underscores the importance of developing efficient methods to construct such highly functionalized heterocyclic intermediates. google.comgoogle.com
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|---|
| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | C₉H₁₃NO₂ | Precursor to the activated chloromethyl derivative. | tcichemicals.comcymitquimica.comsigmaaldrich.com |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | N/A | C₉H₁₂ClNO | Key electrophilic building block for coupling with the benzimidazole (B57391) moiety. | chemicalbook.comsphinxsai.com |
| 4-Methoxy-3,5-dimethylpyridine 1-Oxide | 91219-89-5 | C₈H₁₁NO₂ | An earlier-stage intermediate in some synthetic routes. | |
| Omeprazole | 73590-58-6 | C₁₇H₁₉N₃O₃S | Final active pharmaceutical ingredient. | chemicalbook.comsphinxsai.comnih.gov |
Role in Catalysis and Ligand Design
The 2-pyridone nucleus is not only a synthetic target but also an active participant in chemical transformations, serving as a versatile ligand and organocatalyst. innovareacademics.in The combination of a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting carbonyl group allows for dual activation of substrates, a property exploited in organocatalysis. innovareacademics.in
2-Pyridones as Ligands in Coordination Chemistry
In coordination chemistry, 2-pyridone and its derivatives are valued for their ability to act as ligands, typically bridging metal centers in a manner similar to carboxylates. innovareacademics.in The deprotonated pyridonate anion can coordinate to a metal through both its nitrogen and oxygen atoms, forming stable chelate rings or bridging multiple metal ions. This coordination behavior is fundamental to the design of metal complexes with specific catalytic or material properties. While this is a well-established property of the 2-pyridone class, specific studies detailing the coordination chemistry of this compound are not prominent in the literature.
| Coordination Mode | Description | Typical Application |
|---|---|---|
| κ²-N,O-Chelating | The ligand binds to a single metal center through both the nitrogen and oxygen atoms. | Forms stable monomeric metal complexes. |
| μ-κ¹:κ¹-Bridging | The ligand bridges two metal centers, with the nitrogen binding to one and the oxygen to another. | Creation of dimeric or polymeric structures. |
| μ-κ²:κ¹-Bridging | The ligand chelates one metal center and uses one of its donor atoms to bridge to a second metal. | Formation of complex multinuclear clusters. |
Application in Asymmetric Catalysis
The development of chiral ligands is a central theme in asymmetric catalysis. The 2-pyridone scaffold can be rendered chiral and utilized to create an asymmetric environment around a metal catalyst. For instance, 2-pyridone derivatives have been successfully employed as ligands in palladium-catalyzed C-H activation reactions, where they facilitate the reaction and can induce enantioselectivity. ossila.com These ligands often form a six-membered palladacycle intermediate that is crucial to the catalytic cycle. ossila.com Although the broader class of 2-pyridones shows significant promise in this field, research specifically applying this compound as a ligand in asymmetric catalysis has not been reported.
Contributions to Materials Science
The electronic properties and hydrogen-bonding capabilities of 2-pyridones make them attractive candidates for incorporation into advanced materials. Their inherent dipole and ability to form predictable intermolecular interactions are beneficial for creating ordered supramolecular structures.
Functional Nanomaterials Incorporating 2-Pyridone Moieties
Heterocyclic compounds like 2-pyridones can be used as organic linkers in the construction of functional nanomaterials such as Metal-Organic Frameworks (MOFs). By incorporating these linkers, it is possible to create materials with tailored porosity, catalytic activity, and guest-recognition properties. The pyridone's functional groups can be used to anchor catalytic metal species or to create specific binding pockets within the nanomaterial's pores. There is, however, a gap in the current literature regarding the specific use of this compound in this context.
Optoelectronic Device Applications of Pyridone Derivatives
The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), often relies on molecules with a donor-acceptor architecture to facilitate charge separation and recombination. nih.gov The 2-pyridone core can act as an electron-accepting moiety, and when combined with various electron-donating groups, can produce compounds with interesting photophysical properties suitable for use as emitters or host materials in OLEDs. nih.gov Research into pyridone derivatives has shown that their emission spectra can be tuned across the visible range by modifying the substituents on the pyridone ring. nih.gov While this is an active area of research for the pyridone class, specific optoelectronic data for this compound is not currently available.
| Property | Observation in Pyridone Derivatives | Significance for OLEDs |
|---|---|---|
| Absorption Maxima (λ_abs) | Typically in the UV-A to violet range (300-400 nm). | Indicates the energy required for electronic excitation. |
| Photoluminescence (PL) Maxima (λ_PL) | Emission can be tuned from blue to green-yellow depending on substituents and solvent polarity. nih.gov | Determines the color of the light emitted by the device. |
| Quantum Yield (Φ_PL) | Varies widely based on molecular structure and environment. | Measures the efficiency of the light emission process. |
| Thermal Stability (T_d) | Generally high, with decomposition temperatures often above 250-300 °C. | Crucial for device longevity and operational stability. |
Innovations in Chemosensing Applications
The inherent fluorescence of many 2-pyridone derivatives makes them excellent candidates for the development of chemosensors. researchgate.net Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to chelate metal ions, underpins their utility in this field. nih.govnih.gov
The design of chemosensors based on the 2-pyridone core often involves a strategy of chelation-enhanced fluorescence (CHEF). researchgate.net In its ground state, the fluorescence of the pyridone fluorophore can be quenched by a nearby receptor unit. Upon binding of a specific analyte, this quenching mechanism is disrupted, leading to a "turn-on" fluorescent signal.
The pyridine-pyridone core, in particular, has been identified as a promising scaffold for zinc ion (Zn²⁺) sensors. researchgate.netnih.gov The design principle involves modifying the electronic properties of the pyridone ring. For instance, the introduction of an electron-withdrawing group at the 3-position can inhibit electron transfer to the fluorophore, resulting in low background fluorescence. The chelation of a metal ion like Zn²⁺ can then restore and enhance the fluorescence. researchgate.net
For a molecule like This compound , the electron-donating nature of the two methyl groups at the C5 and C6 positions and the methoxy (B1213986) group at the C3 position would likely influence its photophysical properties. These substituents would increase the electron density of the pyridone ring, potentially leading to a red-shift in its emission spectrum compared to unsubstituted 2-pyridone. The methoxy group at the C3 position, along with the pyridone oxygen, could serve as a potential binding site for metal ions.
Table 1: Examples of Pyridone-Based Fluorescent Chemosensors
| Chemosensor Structure | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |
| Pyrrolo[3,4-c]pyridine-based sensor | Fe³⁺/Fe²⁺ | Turn-off Fluorescence | acs.org |
The design of a chemosensor based on This compound could involve the strategic incorporation of a specific ionophore to selectively bind a target analyte. The inherent fluorescence of the substituted pyridone core would then report on this binding event.
Theoretical and Experimental Approaches to Structure-Reactivity Relationships in 2-Pyridone Chemistry
The reactivity of the 2-pyridone ring is significantly influenced by its substituents. The electronic nature of these substituents dictates the electron density at different positions of the ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. rsc.org
Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the reactivity of substituted 2-pyridones. researchgate.netnih.gov These calculations can determine the most stable protonated and deprotonated forms of the molecule, which is essential for understanding their behavior in different chemical environments. researchgate.netmdpi.com For instance, the deprotonated anionic form of a 2-pyridone derivative has been shown to be the most electrochemically active species. researchgate.net
Experimental studies, such as cyclic voltammetry, can then validate these theoretical predictions by measuring the oxidation potentials of the compounds. researchgate.netresearchgate.net The position and nature of substituents have a direct impact on these potentials. For This compound , the electron-donating methyl and methoxy groups would be expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted 2-pyridone.
The resonance structures of 2-pyridone indicate that the C3 and C5 positions are more electron-rich and thus more reactive towards electrophiles, while the C4 and C6 positions are more electron-deficient and favored for nucleophilic attack. rsc.org The substituents on This compound would further modulate this reactivity. The methoxy group at C3 and the methyl group at C5 would enhance the electron density at these positions, making them even more susceptible to electrophilic substitution.
Table 2: Calculated Properties Influencing Reactivity of Substituted Pyridones
| Property | Significance | Method of Determination |
|---|---|---|
| Vertical Ionization Energy (VIE) | Predicts the energy required to remove an electron without change in geometry. | DFT Calculations |
| Adiabatic Ionization Energy (AIE) | Predicts the energy difference between the neutral molecule and the radical cation in their relaxed geometries. | DFT Calculations |
Emerging Research Frontiers in Substituted 2-Pyridone Chemistry and Their Derivatives
The versatility of the 2-pyridone scaffold continues to drive research into new frontiers. One of the most active areas is the development of novel synthetic methodologies for the selective functionalization of the pyridone ring. researchgate.netiipseries.org
Site-selective C-H functionalization has emerged as a powerful tool for creating diverse libraries of substituted 2-pyridones. rsc.org These methods bypass the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. nih.gov For a molecule like This compound , C-H functionalization could potentially be directed to the remaining C4 position, allowing for the introduction of a wide range of functional groups.
Another burgeoning area is the use of 2-pyridone derivatives in multicomponent reactions (MCRs). nih.govrsc.org MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. The 2-pyridone motif can act as a versatile building block in these reactions, leading to the synthesis of novel heterocyclic systems with potential biological activity. nih.gov
The development of 2-pyridone-based materials with interesting photophysical properties is also a promising research direction. Their inherent fluorescence and the tunability of their emission properties through substitution make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. researchgate.net The specific substitution pattern of This compound suggests it may possess unique luminescent properties that could be exploited in these advanced applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Dimethyl-3-methoxy-2-pyridone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves regioselective methoxylation and methylation of pyridone precursors. For example, methoxy groups can be introduced via nucleophilic substitution under anhydrous conditions, while methyl groups may require palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Characterization by NMR and mass spectrometry is essential to confirm regiochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy groups (~δ 3.8–4.0 ppm in ¹H; ~δ 55–60 ppm in ¹³C) and aromatic protons (downfield shifts due to electron-withdrawing effects of the pyridone ring).
- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns reflecting methyl/methoxy substituents. High-resolution MS (HRMS) is recommended for exact mass confirmation .
Q. How does the steric and electronic environment of substituents influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : The electron-donating methoxy group stabilizes the pyridone ring via resonance, enhancing thermal stability. Steric hindrance from the 5,6-dimethyl groups may reduce solubility in polar solvents. Stability under acidic/basic conditions can be tested by monitoring degradation via HPLC or UV-Vis spectroscopy. Preferential hydrolysis of the methoxy group in strong acids requires pH-controlled storage .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound, and how do basis set choices impact accuracy?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., 6-311++G(d,p)) reliably predicts electronic properties. Exact exchange terms improve thermochemical accuracy for reaction enthalpies. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Basis set truncation may underestimate van der Waals interactions critical for stacking in supramolecular systems .
Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?
- Methodological Answer : Systematic parameter variation (e.g., catalyst type, solvent polarity, and stoichiometry) identifies optimal conditions. Kinetic studies (e.g., time-resolved NMR) clarify reaction pathways. Contradictions in regioselectivity may arise from competing mechanisms (e.g., electrophilic vs. radical pathways), requiring isotopic labeling or computational transition-state analysis .
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Synthetic Modification : Introduce bioisosteres (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects.
- Biological Assays : Use kinase inhibition assays (e.g., EGFR/HER2) to quantify IC₅₀ values. Correlate substituent Hammett constants (σ) with activity trends.
- Molecular Docking : Map binding interactions using X-ray crystallography or homology modeling .
Q. How do solvent effects and catalyst selection influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, favoring aryl-aryl bond formation. Bulky ligands (e.g., SPhos) enhance selectivity at sterically hindered positions. Solvent-free microwave-assisted reactions may reduce side products. Kinetic studies under inert atmospheres prevent oxidation of Pd catalysts .
Data Contradiction Analysis
Q. Why do computational predictions and experimental data sometimes diverge for the dipole moment of this compound?
- Methodological Answer : Discrepancies arise from incomplete basis sets (missing diffuse functions) or neglect of solvent polarization in DFT. Experimental validation via dielectric constant measurements in solution-phase NMR can reconcile differences. Multi-reference methods (e.g., CASSCF) may be needed for systems with significant electron correlation .
Methodological Guidelines
Q. What standardized protocols should be followed for reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
